molecular formula C9H9IN4O B12551508 5-Iodo-1-[(4-methoxyphenyl)methyl]-1h-tetrazole CAS No. 164589-78-0

5-Iodo-1-[(4-methoxyphenyl)methyl]-1h-tetrazole

Cat. No.: B12551508
CAS No.: 164589-78-0
M. Wt: 316.10 g/mol
InChI Key: KSJKWVSIVPEXBP-UHFFFAOYSA-N
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Description

5-Iodo-1-[(4-methoxyphenyl)methyl]-1H-tetrazole is a chemical compound that belongs to the class of tetrazoles. Tetrazoles are a group of heterocyclic compounds containing a five-membered ring composed of four nitrogen atoms and one carbon atom. The presence of the iodine and methoxyphenyl groups in this compound makes it unique and potentially useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-1-[(4-methoxyphenyl)methyl]-1H-tetrazole typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the starting materials, which include 4-methoxybenzyl chloride and sodium azide.

    Formation of Benzyl Azide: The 4-methoxybenzyl chloride is reacted with sodium azide in a solvent such as dimethylformamide (DMF) to form 4-methoxybenzyl azide.

    Cyclization: The 4-methoxybenzyl azide is then subjected to cyclization with iodine in the presence of a base such as potassium carbonate to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-1-[(4-methoxyphenyl)methyl]-1H-tetrazole can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Cycloaddition Reactions: The tetrazole ring can participate in cycloaddition reactions with other unsaturated compounds to form new heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in solvents such as DMF or acetonitrile, with bases like potassium carbonate or sodium hydroxide.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

    Cycloaddition Reactions: These reactions often require catalysts such as copper or palladium complexes and are carried out under mild conditions.

Major Products Formed

The major products formed from these reactions include various substituted tetrazoles, oxidized or reduced derivatives, and new heterocyclic compounds formed through cycloaddition.

Scientific Research Applications

5-Iodo-1-[(4-methoxyphenyl)methyl]-1H-tetrazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a reagent in organic synthesis.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its biological activity in various therapeutic areas.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Iodo-1-[(4-methoxyphenyl)methyl]-1H-tetrazole involves its interaction with specific molecular targets and pathways. The iodine and methoxyphenyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, and further research is needed to elucidate the detailed mechanism.

Comparison with Similar Compounds

Similar Compounds

    5-Iodo-1-methyl-1H-tetrazole: This compound is similar in structure but lacks the methoxyphenyl group, which may result in different reactivity and applications.

    2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine: This compound has a similar iodine and methoxyphenyl substitution but belongs to a different class of compounds (amines).

Uniqueness

5-Iodo-1-[(4-methoxyphenyl)methyl]-1H-tetrazole is unique due to the presence of both iodine and methoxyphenyl groups, which confer specific chemical properties and potential applications. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

164589-78-0

Molecular Formula

C9H9IN4O

Molecular Weight

316.10 g/mol

IUPAC Name

5-iodo-1-[(4-methoxyphenyl)methyl]tetrazole

InChI

InChI=1S/C9H9IN4O/c1-15-8-4-2-7(3-5-8)6-14-9(10)11-12-13-14/h2-5H,6H2,1H3

InChI Key

KSJKWVSIVPEXBP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=NN=N2)I

Origin of Product

United States

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